ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves multiple steps, each requiring specific reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, such as halides or amines .
Scientific Research Applications
Ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl (2E)-2-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one: Shares a similar thiazolo[3,2-a]pyrimidine core but with different substituents.
Ethyl (2E)-5-[4-(hydroxy)-3-methoxyphenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Similar structure with a hydroxy group instead of an acetyloxy group.
Uniqueness
The uniqueness of ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic compound with potential pharmacological applications. Its complex structure suggests a variety of biological activities, which have been investigated in recent studies.
- Molecular Formula : C26H24N2O6S
- Molecular Weight : 492.5 g/mol
- IUPAC Name : Ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways. For instance, it may inhibit dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis and has implications in immunosuppressive therapies .
- Receptor Binding : Its structure allows binding to specific cellular receptors, modulating signaling pathways that could affect cell proliferation and apoptosis.
- DNA/RNA Interaction : The compound may intercalate with nucleic acids, influencing gene expression and potentially leading to anticancer effects.
Antimicrobial Activity
Studies have indicated that derivatives of thiazolo-pyrimidine compounds exhibit antimicrobial properties. Ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl has been tested against various bacterial strains, showing promising results in inhibiting growth.
Antioxidant Properties
The compound has demonstrated antioxidant activity in vitro by scavenging free radicals and reducing oxidative stress markers in cellular models. This property is critical for preventing cellular damage and may have therapeutic implications in diseases associated with oxidative stress.
Anticancer Potential
Research into the anticancer effects of thiazolo-pyrimidine derivatives suggests that this compound may induce apoptosis in cancer cell lines. It has been reported to inhibit tumor growth in xenograft models, indicating its potential as a chemotherapeutic agent .
Case Studies and Research Findings
Properties
Molecular Formula |
C27H26N2O6S |
---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
ethyl (2E)-5-(4-acetyloxy-3-methoxyphenyl)-7-methyl-2-[(4-methylphenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H26N2O6S/c1-6-34-26(32)23-16(3)28-27-29(25(31)22(36-27)13-18-9-7-15(2)8-10-18)24(23)19-11-12-20(35-17(4)30)21(14-19)33-5/h7-14,24H,6H2,1-5H3/b22-13+ |
InChI Key |
IGZLFAABYQISDN-LPYMAVHISA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC(=O)C)OC)C(=O)/C(=C\C4=CC=C(C=C4)C)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC(=O)C)OC)C(=O)C(=CC4=CC=C(C=C4)C)S2)C |
Origin of Product |
United States |
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